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Carmine

Food Chemistry Photostability Natural Colorants

Substituting carminic acid or cochineal extract for carmine fails due to divergent solubility, pH stability, and regulatory status. Carmine is the aluminum lake of carminic acid-a distinct anthraquinone glycoside complex (C22H20O13, ~492.4 g/mol). - BSC-certified for Orth’s lithium-carmine, Southgate’s mucicarmine & Best’s carmine methods (λmax 530-535 nm @ pH 12.5-12.6). - Stable at neutral pH vs. anthocyanins; C-glycosidic bond resists acid hydrolysis. - EU/US compliant: ≥50% carminic acid, ≤3% 4-aminocarminic acid, Salmonella-negative.

Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
CAS No. 1219145-87-5
Cat. No. B10827495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmine
CAS1219145-87-5
Molecular FormulaC22H20O13
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
InChIKeyDGQLVPJVXFOQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Carmine: Natural Red Colorant & Biological Stain


Carmine is a red pigment complex derived from cochineal insects (Dactylopius coccus), consisting primarily of the aluminum lake of carminic acid [1]. Chemically an anthraquinone glycoside derivative, carmine exhibits a molecular formula of C22H20O13 (carminic acid component) and a molecular weight of approximately 492.4 g/mol [2]. The compound functions as a natural red colorant (Natural Red 4, CI 75470) in food, cosmetic, and pharmaceutical applications, and serves as a certified biological stain for histological techniques including glycogen, nuclear, and mucin detection .

⦿ Natural red colorant (CI 75470) for food, cosmetic, and pharmaceutical analysis
⦿ Aluminium lake complex; high-purity form meeting EU/US food additive specifications
⦿ Certified biological stain for histology (Orth's, Southgate's, Best's methods)
⦿ Not interchangeable with cochineal extract or carminic acid (different solubility, purity, regulatory identity)

Carmine vs. Carminic Acid: Chemical Form & Function


Generic substitution of carmine with cochineal extract or carminic acid fails due to fundamental differences in chemical structure, physicochemical behavior, and regulatory status. Carmine is an aluminum lake complex (carminic acid chelated with aluminum), whereas cochineal extract contains unchelated carminic acid with variable protein content [1]. These structural differences produce divergent solubility profiles: carmine lakes are stable at neutral pH but may precipitate under acidic conditions, while anthocyanin-based alternatives require acidic pH for red hue retention [2]. Furthermore, aminated derivatives such as 4-aminocarminic acid exhibit distinct spectrophotometric signatures and acid-stable color properties that standard carmine does not possess, yet these derivatives are not approved as E120 food additives in the EU and are explicitly illegal in Japan [3].

Chemical form mismatch

Carmine is an aluminium lake; cochineal extract is unchelated carminic acid. Substitution changes solubility, color strength, and regulatory status.

Spectrophotometric identity divergence

Carmine lake and free carminic acid show distinct λmax profiles. Aminated derivatives (e.g., 4-aminocarminic acid) are not approved as E120 and may be illegal in some jurisdictions.

Carmine Selection Guide: Comparative Evidence


Beverage Photostability: Carminic Acid vs. Red 40

In a head-to-head photostability study comparing three organic red dyes, carminic acid demonstrated superior stability in a soft drink matrix compared to the synthetic azo dye Red 40 (Allura Red AC). While Red 40 exhibited greater photostability in pure aqueous solution, its degradation accelerated substantially in the soft drink environment. In contrast, carminic acid maintained its stability in the beverage matrix, showing that matrix-dependent performance varies markedly between dye classes [1].

Beverage Photostability
Head-to-head
Carminic acid most stable among tested dyes in soft drink matrix; Red 40 destabilized significantly in the same environment. First-order degradation kinetics observed.
Reported matrix-dependent photostability context
Soft drink matrix; absorbance spectroscopy
Food Chemistry Photostability Natural Colorants

Regulatory Purity Thresholds: Carmine vs. Carminic Acid

Regulatory specifications establish quantifiable purity thresholds that distinguish carmine from cochineal extract and carminic acid. Under 21 CFR § 73.100, cochineal extract must contain not less than 1.8% carminic acid, whereas carmine (the aluminum lake) must contain not less than 50.0% carminic acid—a nearly 28-fold higher minimum purity requirement [1]. European Commission Regulation (EU) No 231/2012 sets parallel specifications: extracts containing carminic acid must have not less than 2.0% carminic acid, while chelates (carmines) require not less than 50% carminic acid [2].

Regulatory Purity Thresholds
Method context
Carmine lake: ≥50% carminic acid; Cochineal extract: ≥1.8% (FDA) / ≥2.0% (EU). ~28× higher minimum purity required for carmine.
Regulatory purity threshold context for procurement
21 CFR §73.100; EU Reg. 231/2012
Regulatory Compliance Food Additives Quality Specifications

Spectrophotometric Identification of Carmine

The Biological Stain Commission (BSC) certification protocol provides a validated spectrophotometric method for distinguishing true carmine from its chemically related but functionally distinct analogs. At high pH (12.5-12.6), carmine exhibits a lambda(max) of 530-535 nm. At low pH (1.9-2.1), carminic acid shows lambda(max) at 490-500 nm, while 4-aminocarminic acid (the major pigment in acid-stable carmine) shows lambda(max) at 525-530 nm [1]. This spectral differentiation is critical because 4-aminocarminic acid is not approved as E120 in the EU (maximum level capped at 3%) and is illegal in Japan [2].

Spectrophotometric Identification
Method context
Carmine λmax 530–535 nm (pH 12.5–12.6); differentiates from carminic acid (490–500 nm) and 4-aminocarminic acid (525–530 nm).
Analytical identity verification context
BSC certification protocol
Analytical Chemistry Biological Stains Quality Control

Stability to Light, Heat, and Oxidation

A comprehensive review of cosmetic coloration establishes that carmines exhibit high stability against light, heat, and oxidation compared to other natural colorants [1]. This stability advantage is structurally attributed to the C-glycosidic bond at position C-7 of the anthraquinone core, which confers resistance to acid hydrolysis [1]. In contrast, anthocyanins suffer from pH-dependent color loss due to reversible hydration at the flavylium cation, forming colorless carbinol pseudobase at increased pH, while betalains demonstrate moderate heat stability but limited thermal tolerance above pasteurization temperatures [1].

Stability (Light, Heat, Oxidation)
Class-level
Carmines: reported high stability vs anthocyanins (pH-dependent hydration to colorless form) and betalains (limited heat tolerance above ~37°C). C-glycosidic bond contributes to acid hydrolysis resistance.
Class-level review; data to verify in target matrix
Review synthesis; formulation-specific testing recommended
Cosmetic Science Stability Natural Colorants

Antioxidant Activity in Radical Scavenging Assays

Carminic acid exhibits quantifiable antioxidant activity in standard radical scavenging assays. Against the ABTS+• radical, carminic acid shows an IC50 value of 8.0 μM, while against the DPPH radical the IC50 is 26.0 μM [1]. Additionally, carminic acid protects DNA against AAPH-induced oxidative damage by decreasing the formation rate of thiobarbituric acid reactive substances (TBARS) [1].

Antioxidant Activity
Supporting evidence
Carminic acid IC50: 8.0 μM (ABTS•+), 26.0 μM (DPPH). DNA protection observed in AAPH-induced oxidation model.
Reported radical scavenging context
Not a primary colorant selection criterion
Antioxidant Radical Scavenging Functional Properties

HPLC Differentiation of Carmine from Carminic Acid

A validated HPLC method enables quantitative discrimination between carmine (the aluminum lake) and carminic acid (the free acid) in complex food matrices. The method achieves a limit of detection (LOD) of 0.4 μg/mL and a limit of quantification (LOQ) of 1.0 μg/mL for carmine, with calibration linearity over 1.0-100 μg/mL (r² = 0.9999) and recovery rates of 90.4% to 96.2% across spiked levels of 10, 50, and 100 μg/g [1]. This analytical capability is essential because carmine and carminic acid are often sold interchangeably despite their different physicochemical and regulatory profiles [2].

HPLC Differentiation
Method context
Carmine LOD 0.4 μg/mL; LOQ 1.0 μg/mL; recovery 90.4–96.2% (10–100 μg/g spike). Linear 1.0–100 μg/mL (r²=0.9999).
Analytical differentiation context for procurement verification
Validated for food matrices; C18 column, PDA detector
Analytical Chemistry Food Analysis HPLC

Carmine Application Scenarios


Beverage Photostability: Matrix-Dependent Stability

Carminic acid-based colorants are preferred over synthetic Red 40 for soft drink and beverage applications where the matrix environment (acidity, sugar content, dissolved oxygen) differentially affects dye stability. Direct comparative photostability data demonstrates that carminic acid maintains superior color retention in soft drink matrices, whereas Red 40 undergoes accelerated destabilization under identical conditions [1]. Formulators should select carmine for beverage applications where synthetic azo dyes exhibit matrix-dependent performance deficits.

Certified Biological Staining for Histology

Biological Stain Commission-certified carmine is the validated standard for three core histological staining protocols: Orth's lithium-carmine method for nuclear staining, Southgate's mucicarmine method for mucus detection, and Best's carmine method for glycogen visualization [1]. The BSC certification protocol includes spectrophotometric verification that the dye is authentic carmine (λmax 530-535 nm at pH 12.5-12.6) and not substituted with carminic acid or 4-aminocarminic acid [1]. Procurement of BSC-certified carmine ensures reproducible staining performance in diagnostic and research histology settings.

pH-Stable Red Coloration in Cosmetics & Food

Carmine lakes maintain red hue stability at neutral pH conditions where anthocyanin-based natural colorants undergo hydration to colorless carbinol pseudobase forms [1]. This pH stability profile, combined with documented high stability against light, heat, and oxidation, makes carmine the natural red colorant of choice for cosmetic lipsticks, dairy products, confectioneries, and processed foods that undergo thermal processing or require extended shelf-life under retail display conditions [1]. The C-glycosidic bond at position C-7 confers structural resistance to acid hydrolysis, further contributing to formulation robustness [1].

E120-Compliant Colorant for Regulated Foods

Food manufacturers producing products for EU and US markets must ensure that carmine colorants meet the ≥50% carminic acid purity specification and contain no more than 3% 4-aminocarminic acid (EU specification) [1]. The validated HPLC method with 0.4 μg/mL LOD enables quantitative verification of carmine content and differentiation from carminic acid in finished food products, supporting regulatory compliance documentation [2]. Additionally, carmine must be pasteurized or otherwise treated to destroy viable Salmonella microorganisms, a requirement unique to insect-derived colorants [3].

Application
Selection Property
Validation Focus
Beverage photostability research
Matrix-dependent photostability profile
Photostability comparison in target beverage matrix
Histology staining (certified)
BSC-certified carmine identity
Spectrophotometric verification per BSC protocol
Neutral pH cosmetic/food colorant
pH-stable aluminium lake form
Color retention under neutral pH and thermal processing
Regulated food additive (EU/US)
Compliance with E120 purity specification
Verification of carminic acid content and absence of unapproved derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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